2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester
CAS No.: 1204580-70-0
Cat. No.: VC0177319
Molecular Formula: C19H21BF2O3
Molecular Weight: 346.181
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204580-70-0 |
|---|---|
| Molecular Formula | C19H21BF2O3 |
| Molecular Weight | 346.181 |
| IUPAC Name | 2-(2,3-difluoro-6-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)16-15(11-10-14(21)17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
| Standard InChI Key | NAHWIASKEBANNQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester is registered with CAS number 1204580-70-0 and has the molecular formula C19H21BF2O3. This organoboron compound has a molecular weight of 346.181 g/mol. The compound is characterized by a benzene ring containing two fluorine atoms at positions 2 and 3, a benzyloxy group at position 6, and a boronic acid pinacol ester functional group.
Nomenclature and Structural Identifiers
The IUPAC name for this compound is 2-(2,3-difluoro-6-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This systematic naming reflects its complex structure with multiple functional groups. The compound can be identified through several chemical identifiers, including:
| Identifier Type | Value |
|---|---|
| CAS Number | 1204580-70-0 |
| Standard InChI | InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)16-15(11-10-14(21)17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
| Standard InChIKey | NAHWIASKEBANNQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)OCC3=CC=CC=C3 |
| PubChem Compound ID | 44118222 |
Physical and Chemical Properties
Structural Features
The compound's structure consists of several key components:
-
A phenyl ring with two fluorine substituents at positions 2 and 3
-
A benzyloxy (OCH2Ph) group at position 6
-
A boronic acid pinacol ester moiety attached to the phenyl ring
The presence of these specific functional groups contributes to the compound's unique reactivity profile. The fluorine atoms enhance the electron-withdrawing character of the aromatic ring, while the benzyloxy group provides electron-donating properties, creating an interesting electronic distribution that can be leveraged in synthetic applications.
Synthesis and Preparation
General Synthetic Approaches
The synthesis of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester typically involves a two-step process:
-
Halogenation: The starting material, typically a 2,3-difluorophenol derivative, undergoes benzylation to introduce the benzyloxy group.
-
Borylation: The resulting halogenated intermediate is then subjected to borylation conditions, often involving a palladium-catalyzed reaction with bis(pinacolato)diboron, to introduce the boronic acid pinacol ester group.
Specific Synthetic Methodologies
While the search results don't provide detailed synthetic procedures specifically for 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester, synthetic approaches for similar compounds typically involve:
-
Protection of the phenolic OH group with benzyl bromide in the presence of a base like K2CO3
-
Lithiation-borylation sequence or palladium-catalyzed borylation to introduce the boronic acid pinacol ester group
-
Purification steps involving column chromatography or recrystallization
These methodologies are consistent with general approaches for synthesizing structurally similar boronic acid pinacol esters.
Applications in Chemical Synthesis
Suzuki-Miyaura Coupling Reactions
The primary application of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the organoboron compound and various organic halides or pseudohalides. The presence of the fluorine atoms and benzyloxy group in specific positions makes this compound particularly valuable for constructing complex fluorinated aromatic systems with precise substitution patterns.
Medicinal Chemistry Applications
In medicinal chemistry, 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester serves as an important building block for synthesizing fluorinated aromatic compounds. The fluorine substituents can significantly alter the pharmacokinetic properties of drug candidates by:
-
Increasing metabolic stability
-
Enhancing binding affinity to target proteins
-
Modifying lipophilicity and membrane permeability
These characteristics make the compound valuable in the synthesis of potential pharmaceutical agents.
Material Science Applications
Reactivity Profile
Chemical Behavior
The reactivity of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester is primarily defined by the boronic acid pinacol ester functional group. This group participates in various transformations:
-
Transmetalation reactions, particularly in palladium-catalyzed cross-coupling
-
Conversion to other boron species through ester exchange
-
Oxidation to the corresponding phenol derivative
-
Nucleophilic attack on electrophilic centers
The presence of the two fluorine atoms modifies the electronic properties of the aromatic ring, potentially affecting the reactivity of the boron center. Meanwhile, the benzyloxy group can be deprotected under appropriate conditions to reveal a phenolic OH group, allowing for further functionalization.
Mechanistic Considerations
In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium complexes. The reaction typically proceeds through:
-
Oxidative addition of an aryl halide to a palladium(0) catalyst
-
Transmetalation involving the boronic acid pinacol ester
-
Reductive elimination to form the new carbon-carbon bond
The electron-withdrawing effect of the fluorine substituents can influence the transmetalation step, potentially altering reaction rates and selectivity compared to non-fluorinated analogs.
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester have been reported in the literature. These include:
-
2-Benzyloxyphenylboronic acid pinacol ester (CAS: 1027757-13-6)
-
3-Benzyloxy-2-fluorobenzeneboronic acid pinacol ester (CAS: 874152-84-8)
-
4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester (CAS: 1823170-17-7)
-
2-[2-(benzyloxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1661043-58-8)
These compounds differ in the number and position of fluorine atoms and the position of the benzyloxy group .
Structure-Activity Relationships
The position and number of fluorine substituents significantly influence the reactivity and applications of these compounds:
| Compound | Fluorine Position(s) | Benzyloxy Position | Notable Differences |
|---|---|---|---|
| 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester | 2,3 | 6 | Two adjacent fluorines create unique electronic distribution |
| 3-Benzyloxy-2-fluorobenzeneboronic acid pinacol ester | 2 | 3 | Single fluorine with different electronic effects |
| 2-[2-(benzyloxy)-3-fluorophenyl]-1,3,2-dioxaborolane | 3 | 2 | Different arrangement of substituents affects reactivity |
These structural differences lead to varying reactivity patterns in coupling reactions and other transformations, allowing synthetic chemists to select the most appropriate building block for specific applications .
Recent Research Developments
Biological Activity Studies
Boronic acids and their derivatives, including compounds structurally similar to 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester, have shown significant antimicrobial activity in recent studies. The mechanism of action often involves:
-
Inhibition of bacterial enzymes
-
Interference with cell wall synthesis
-
Disruption of bacterial metabolic pathways
These findings suggest potential applications for 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester and related compounds in the development of new antimicrobial agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume